molecular formula C9H12ClN B1205637 1-Phenylcyclopropanamine Hydrochloride CAS No. 73930-39-9

1-Phenylcyclopropanamine Hydrochloride

Cat. No. B1205637
CAS RN: 73930-39-9
M. Wt: 169.65 g/mol
InChI Key: ABUWJOHYZALSMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenylcyclopropanamine and related compounds has been explored through various methods. Maddox, Godefroi, and Parcell (1965) detailed the preparation of several 1-arylcyclohexylamines, including 1-Phenylcyclopropanamine, as central nervous system depressants, illustrating a foundational approach to synthesizing this class of compounds (Maddox, Godefroi, & Parcell, 1965). Further, Faler and Joullié (2007) employed the Ti(IV)-mediated cyclopropanation reaction for the intermolecular synthesis of substituted 2-phenylcyclopropylamines, showcasing a modern approach to its production (Faler & Joullié, 2007).

Molecular Structure Analysis

The molecular structure of 1-Phenylcyclopropanamine Hydrochloride has been characterized through X-ray crystallography, revealing significant details about its configuration and conformation. Carlström (1975) provided a comprehensive analysis of the crystal structure, emphasizing the orthorhombic unit cell dimensions and the spatial arrangement of molecules (Carlström, 1975).

Chemical Reactions and Properties

1-Phenylcyclopropanamine Hydrochloride participates in various chemical reactions, showcasing its reactivity and functional versatility. Silverman and Zieske (1985) explored its role as an inactivator and substrate of monoamine oxidase (MAO), contributing to the understanding of its chemical behavior in biological systems (Silverman & Zieske, 1985). Additionally, the study by Kang and Hong (1985) on the synthesis and mass spectrometry of deuterium-labeled tranylcypromine hydrochloride offers insights into its structural analysis and potential applications in metabolic studies (Kang & Hong, 1985).

Physical Properties Analysis

The physical properties of 1-Phenylcyclopropanamine Hydrochloride, such as solubility, melting point, and crystal structure, are crucial for its application and handling in research and development. While specific studies focusing solely on the physical properties were not identified, the molecular structure analysis by Carlström (1975) provides foundational knowledge on its crystalline form, which indirectly informs on its physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding the compound's potential applications and interactions. The mechanism of inactivation of monoamine oxidase by 1-Phenylcyclopropylamine, discussed by Silverman and Zieske (1985), highlights its chemical properties and interaction with biological molecules, offering insights into its reactivity and mechanism of action (Silverman & Zieske, 1985).

Scientific Research Applications

Anesthetic Research

  • Phencyclidine Derivative : A study by Corssen and Domino (1966) explored derivatives of phenylcyclohexylamine, including Phencyclidine hydrochloride, which is related to 1-Phenylcyclopropanamine Hydrochloride. These compounds are of interest due to their potential as intravenously administered anesthetics combining analgesic and sleep-inducing effects without significant cardiovascular and respiratory depression (Corssen & Domino, 1966).

Neuropharmacological Research

  • PCP Analogues : A study by Wallach et al. (2014) noted that classic psychoactive arylcycloalkylamines, which include compounds related to 1-Phenylcyclopropanamine Hydrochloride, serve as important structural templates for neuropharmacological research. Their emergence requires monitoring strategies for harm reduction purposes (Wallach et al., 2014).

Metabolic Studies

  • Deuterium Labeled Tranylcypromine : A study conducted by Kang and Hong (1985) synthesized deuterium-labeled Tranylcypromine Hydrochloride, which is closely related to 1-Phenylcyclopropanamine Hydrochloride, for application in metabolic studies. This indicates the potential use of similar compounds in metabolic and pharmacokinetic research (Kang & Hong, 1985).

Chemical Synthesis and Analysis

  • Cyclopropenone Oximes : Yoshida et al. (1988) researched the preparation of cyclopropenone oxime hydrochlorides, related to 1-Phenylcyclopropanamine Hydrochloride, and their reactions with isocyanates. This study provides insights into the synthetic pathways and chemical properties of related compounds (Yoshida et al., 1988).

Neurotransmitter Analogues

  • Constrained Neurotransmitter Analogues : Faler and Joullié (2007) used an intermolecular cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines, which are constrained analogues of neurotransmitters such as histamine and tryptamine. This underscores the significance of compounds like 1-Phenylcyclopropanamine Hydrochloride in creating models for neurotransmitter activity (Faler & Joullié, 2007).

Safety And Hazards

Safety precautions for handling 1-Phenylcyclopropanamine Hydrochloride include wearing approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

1-phenylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUWJOHYZALSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224582
Record name 1-Phenylcyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclopropanamine Hydrochloride

CAS RN

73930-39-9
Record name 1-Phenylcyclopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073930399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylcyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Volochnyuk, OO Grygorenko - Emerging Fluorinated Motifs …, 2020 - Wiley Online Library
Synthetic approaches to gem‐difluorocyclopropanes have been reviewed. It is shown that historically first retrosynthetic disconnection based on the [2+1] cycloaddition of alkenes and …
Number of citations: 5 onlinelibrary.wiley.com

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